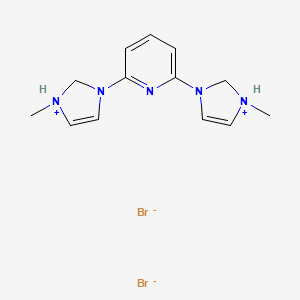
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-双(1-甲基-1,2-二氢咪唑-1-鎓-3-基)吡啶二溴化物是一种化合物,其特征在于吡啶核心在2和6位被两个1-甲基-1,2-二氢咪唑鎓基取代,并与两个溴阴离子配对。
准备方法
合成路线和反应条件
2,6-双(1-甲基-1,2-二氢咪唑-1-鎓-3-基)吡啶二溴化物的合成通常涉及在特定条件下使2,6-二溴吡啶与1-甲基咪唑反应。 反应通常在极性溶剂中进行,如二甲基亚砜 (DMSO) 或乙腈,并且可能需要存在如碳酸钾之类的碱来促进取代反应 .
工业生产方法
该化合物的工业生产方法可能涉及扩大实验室合成过程。 这将包括优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,例如重结晶或色谱法 .
化学反应分析
反应类型
2,6-双(1-甲基-1,2-二氢咪唑-1-鎓-3-基)吡啶二溴化物可以进行各种类型的化学反应,包括:
取代反应: 溴离子可以被其他亲核试剂取代。
配位反应: 咪唑鎓基可以与金属离子配位形成配合物
常见试剂和条件
与该化合物反应中使用的常见试剂包括卤化物、硫醇盐和胺等亲核试剂。 反应条件通常涉及极性溶剂,并且可能需要加热来促进反应 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂。 例如,与卤化物的取代反应可以产生新的卤化物盐,而与金属离子的配位反应可以形成金属配合物 .
科学研究应用
2,6-双(1-甲基-1,2-二氢咪唑-1-鎓-3-基)吡啶二溴化物在科学研究中有几种应用:
作用机制
2,6-双(1-甲基-1,2-二氢咪唑-1-鎓-3-基)吡啶二溴化物的作用机制涉及其与金属离子配位形成稳定的配合物的能力。这些配合物可以与生物分子和通路相互作用,可能导致抗菌或抗真菌作用。 咪唑鎓基还可以破坏细胞膜,从而有助于其生物活性 .
相似化合物的比较
类似化合物
1,3-双(2,6-二异丙基苯基)咪唑鎓氯化物: 另一种用于配位化学的咪唑鎓类化合物.
1,1’-(2,6-吡啶二基)双(3-甲基咪唑鎓)二溴化物: 一种类似的化合物,具有吡啶核心和咪唑鎓基,但具有不同的取代基.
独特性
2,6-双(1-甲基-1,2-二氢咪唑-1-鎓-3-基)吡啶二溴化物是独特的,因为它在吡啶环上的特殊取代模式以及两个咪唑鎓基的存在。
属性
分子式 |
C13H19Br2N5 |
|---|---|
分子量 |
405.13 g/mol |
IUPAC 名称 |
2,6-bis(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)pyridine;dibromide |
InChI |
InChI=1S/C13H17N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-9H,10-11H2,1-2H3;2*1H |
InChI 键 |
YEOVIGFSHSLKSX-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C=C1)C2=NC(=CC=C2)N3C[NH+](C=C3)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


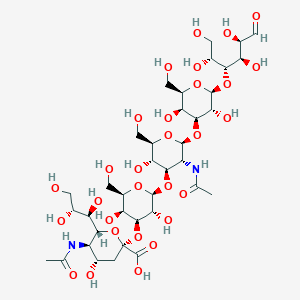
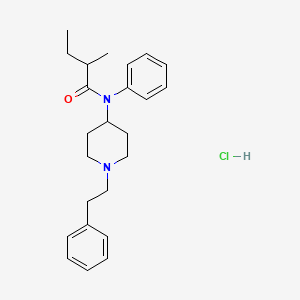


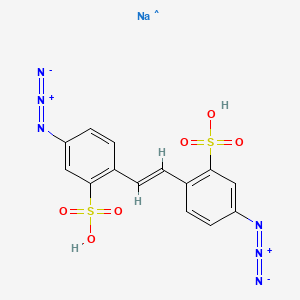
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350119.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B12350127.png)


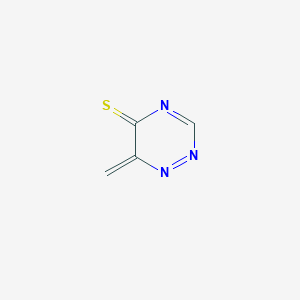

![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)

